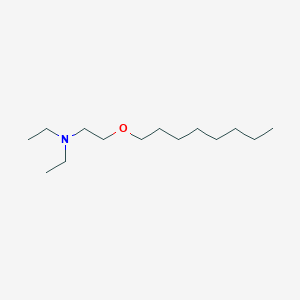![molecular formula C14H28O4Si B14282050 Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 153354-66-6](/img/structure/B14282050.png)
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is commonly used as a coupling agent and adhesion promoter in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Preparation of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol: This intermediate is synthesized through the epoxidation of cyclohexene followed by ring-opening with ethylene glycol.
Reaction with Triethoxysilane: The intermediate is then reacted with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Epoxide Ring-Opening: The oxabicycloheptane ring can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomaterials to enhance their properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as an adhesion promoter in coatings, adhesives, and sealants to improve bonding between different materials.
Mécanisme D'action
The mechanism of action of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to form strong chemical bonds with various substrates. The compound’s silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in improved adhesion and compatibility with different materials. Additionally, the oxabicycloheptane ring can undergo ring-opening reactions, allowing for further functionalization and modification of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Contains an epoxycyclohexyl group instead of an oxabicycloheptane ring.
Uniqueness
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its specific combination of an oxabicycloheptane ring and triethoxysilane groups. This combination imparts distinct chemical properties, making it highly effective as a coupling agent and adhesion promoter. The presence of the oxabicycloheptane ring also allows for unique reactivity and functionalization options compared to other similar compounds.
Propriétés
Numéro CAS |
153354-66-6 |
|---|---|
Formule moléculaire |
C14H28O4Si |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)11-10-12-8-7-9-13-14(12)18-13/h12-14H,4-11H2,1-3H3 |
Clé InChI |
FPLNVLLOPKZBQX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC1CCCC2C1O2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


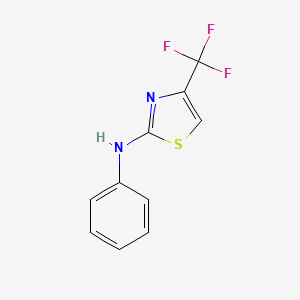

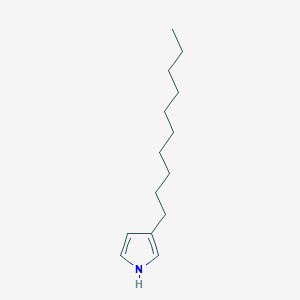
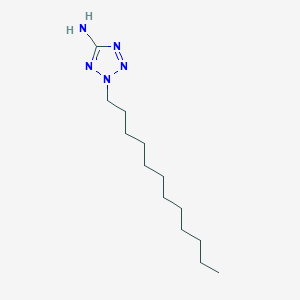
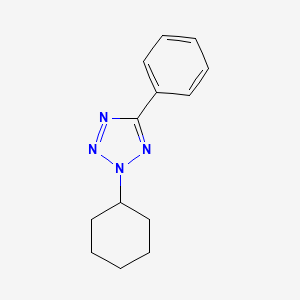


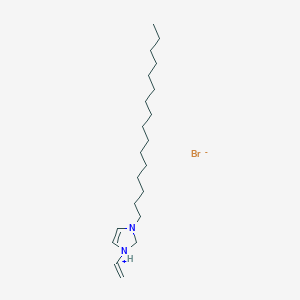
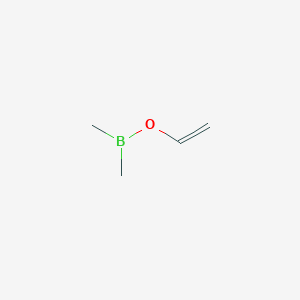
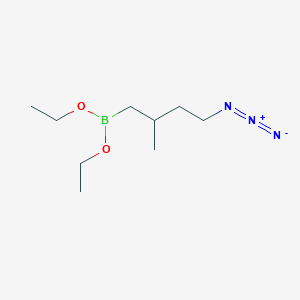
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
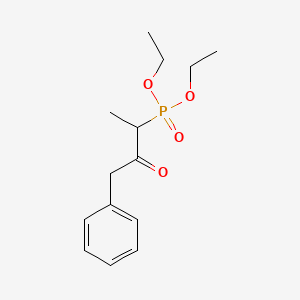
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
